molecular formula C9H9F3N4 B1447619 1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- CAS No. 1367783-78-5

1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-

Cat. No. B1447619
M. Wt: 230.19 g/mol
InChI Key: WFPZJLQUSODZBO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-c]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For example, one study investigated the catalytic activity of amorphous carbon-supported sulfonic acid (AC-SO3H) for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-c]pyridine derivatives includes two possible tautomeric forms: the 1H- and 2H-isomers . The InChI code for 4,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine is 1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Pyrazolo[4,3-c]pyridine derivatives often involve the use of catalysts such as AC-SO3H . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-c]pyridine derivatives can vary depending on the specific compound. For instance, the molecular weight of 1H-Pyrazolo[3,4-c]pyridine is 119.12 .

Scientific Research Applications

Synthesis and Molecular Conformations

Studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have revealed insights into their synthesis, molecular conformations, and hydrogen bonding patterns, which play a crucial role in the development of new materials and pharmaceuticals. For instance, different conformations and hydrogen bonding in these compounds have been explored, highlighting the subtle impact of fluorophenyl and methylsulfonyl substituents on their structural arrangements, which could be leveraged in designing drugs with specific target interactions (Sagar et al., 2017).

Microwave-Induced Stereoselectivity

A facile synthesis method using microwave irradiation for the stereoselective synthesis of pyrazolo[3,4-b]pyridine derivatives demonstrates the utility of these compounds in organic synthesis. This method offers high selectivity and yields, underlining the compound's role in facilitating efficient chemical synthesis processes (Rahmati & Kouzehrash, 2011).

Biomedical Applications

The review of 1H-Pyrazolo[3,4-b]pyridines' synthesis and their biomedical applications provides a comprehensive overview of these compounds' versatility. With over 300,000 described derivatives, these compounds are integral in various biomedical applications, showcasing their significant potential in drug development and therapeutic interventions (Donaire-Arias et al., 2022).

Antioxidant Activity

Research on heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, synthesized using 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, has identified compounds with antioxidant activities comparable to ascorbic acid. This highlights these derivatives' potential in developing antioxidant therapies or supplements (El‐Mekabaty, 2015).

Corrosion Inhibition

The application of pyrazolopyridine derivatives in corrosion inhibition, particularly for mild steel in acidic environments, demonstrates the compound's utility beyond pharmaceuticals. These studies provide insights into their potential industrial applications, particularly in materials science for protecting metals from corrosion (Dandia et al., 2013).

Future Directions

The future directions in the research of 1H-Pyrazolo[4,3-c]pyridine derivatives could involve the development of new synthetic processes , exploration of their biomedical applications , and further investigation of their physical and chemical properties .

properties

IUPAC Name

2-[3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4/c10-9(11,12)8-6-5-14-3-1-7(6)16(15-8)4-2-13/h14H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPZJLQUSODZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-
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1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-
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1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-
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1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-
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1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-
Reactant of Route 6
1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-

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